molecular formula C16H13F2NO B13577516 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one CAS No. 380471-41-0

3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one

Cat. No.: B13577516
CAS No.: 380471-41-0
M. Wt: 273.28 g/mol
InChI Key: SRIZFZMBZNYAFE-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound characterized by the presence of a difluoromethyl group, a 4-methylphenyl group, and a phenyl group attached to an azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group and the azetidinone ring play crucial roles in its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-(4-methylphenyl)-4-phenyl-2-azetidinone: A closely related compound with similar structural features.

    1-(4-Methylphenyl)-4-phenylazetidin-2-one: Lacks the difluoromethyl group, which may result in different biological activities.

    3,3-Difluoro-1-phenyl-4-phenylazetidin-2-one: Another similar compound with variations in the substituent groups.

Uniqueness

The presence of the difluoromethyl group in 3,3-Difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

380471-41-0

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

3,3-difluoro-1-(4-methylphenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C16H13F2NO/c1-11-7-9-13(10-8-11)19-14(16(17,18)15(19)20)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI Key

SRIZFZMBZNYAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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